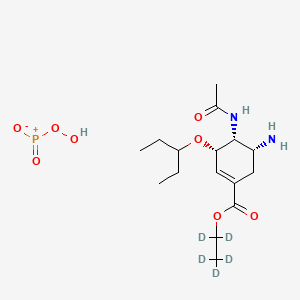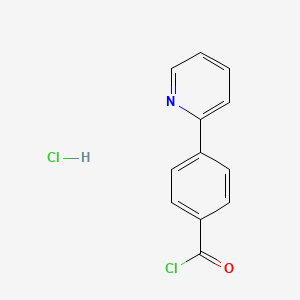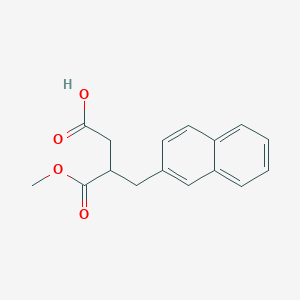
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.62 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of 2-substituted cyclobutanones. The compound is characterized by its light yellow oily appearance and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be synthesized through a multi-step process involving the reaction of tert-butyldimethylsilyl chloride with tetradec-5-yn-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane is utilized in several scientific research applications:
Biology: The compound is used in the study of lipid-containing foods as a γ-irradiation marker.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyldimethyl(tetradec-5-yn-1-yloxy)silane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.
相似化合物的比较
tert-Butyldimethyl(tetradec-5-yn-1-yloxy)silane can be compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl chloride: Used for similar protection purposes but lacks the alkyne functionality.
Trimethylsilyl chloride: Another common silyl-protecting group, but with different steric and electronic properties.
Triisopropylsilyl chloride: Provides greater steric hindrance compared to tert-butyldimethylsilyl groups.
The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with an alkyne functionality, making it versatile for various synthetic applications.
属性
分子式 |
C20H40OSi |
|---|---|
分子量 |
324.6 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-tetradec-5-ynoxysilane |
InChI |
InChI=1S/C20H40OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(5,6)20(2,3)4/h7-13,16-19H2,1-6H3 |
InChI 键 |
WOGYIJULFHBABD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC#CCCCCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


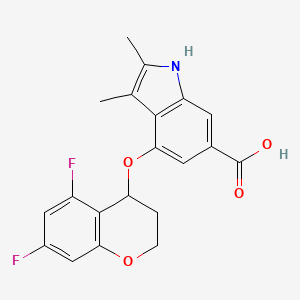

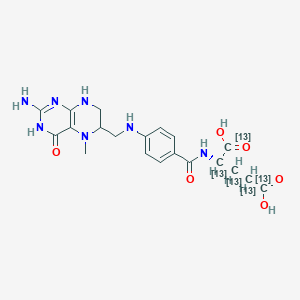
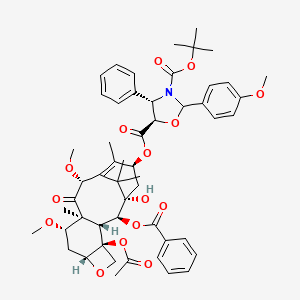
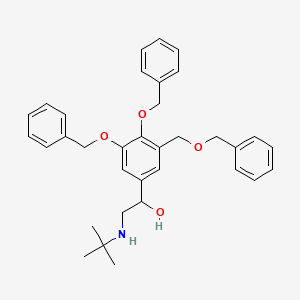
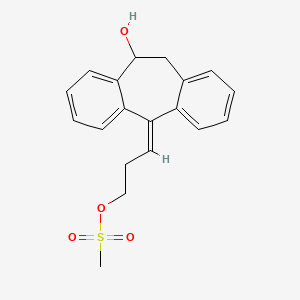
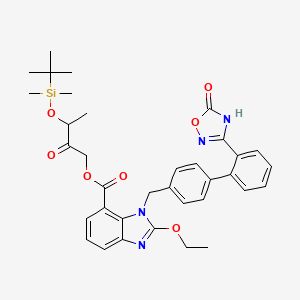
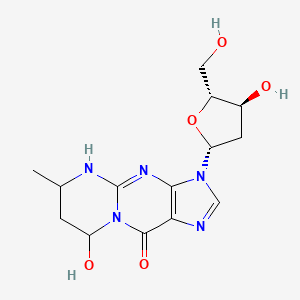
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
